Introduction: The Strategic Importance of Fluorinated Building Blocks
Introduction: The Strategic Importance of Fluorinated Building Blocks
<An In-depth Technical Guide to 2-Bromo-5-chlorobenzotrifluoride (CAS No. 344-65-0)
For: Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules is a well-established principle for enhancing biological activity and metabolic stability. 2-Bromo-5-chlorobenzotrifluoride, a trifluoromethylated and halogenated aromatic compound, stands out as a versatile and essential building block.[1][2] Its unique substitution pattern—a trifluoromethyl group flanked by bromine and chlorine atoms—provides a powerful platform for a variety of synthetic transformations. This guide offers an in-depth technical overview of 2-Bromo-5-chlorobenzotrifluoride, from its fundamental properties to its application in advanced synthetic protocols.
Section 1: Physicochemical Properties and Structural Data
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe utilization in the laboratory. 2-Bromo-5-chlorobenzotrifluoride is a colorless to pale yellow liquid or solid, a state dependent on ambient temperature and purity.[2] The presence of the trifluoromethyl group significantly enhances its lipophilicity, a characteristic that can be advantageous in modulating the pharmacokinetic profiles of drug candidates.[2]
Table 1: Key Physicochemical Properties of 2-Bromo-5-chlorobenzotrifluoride
| Property | Value | Reference |
| CAS Number | 344-65-0 | [1][2] |
| Molecular Formula | C₇H₃BrClF₃ | [1][3] |
| Molecular Weight | 259.45 g/mol | [1][4] |
| Appearance | Colorless to almost colorless clear liquid | [1][2] |
| Melting Point | 19 °C | [1] |
| Boiling Point | 198 °C | [1] |
| Density | 1.77 g/mL | [1] |
| Refractive Index (n20D) | 1.51 | [1] |
| Purity (Typical) | ≥ 98% (GC) | [1] |
Spectroscopic Data:
Spectroscopic analysis is crucial for confirming the identity and purity of 2-Bromo-5-chlorobenzotrifluoride. Key spectral data can be found in various chemical databases.[5] The ¹H NMR, ¹³C NMR, IR, and mass spectra provide a unique fingerprint for this compound.
Section 2: Synthesis and Manufacturing Considerations
While several synthetic routes to 2-Bromo-5-chlorobenzotrifluoride exist, a common laboratory-scale approach involves the diazotization of a corresponding aniline precursor followed by a Sandmeyer-type reaction. For large-scale industrial production, alternative methods starting from more readily available materials may be employed to optimize cost and efficiency.
A related compound, 2-bromo-5-fluorobenzotrifluoride, can be synthesized through a multi-step process starting from m-fluorobenzotrifluoride. This involves nitration, followed by reduction to an amine, and finally a diazotization and bromination sequence.[6] Another patented method for a similar fluorinated analog involves a cracking reaction of an anhydrous compound in an organic solvent.[7] These synthetic strategies highlight the chemical transformations common in the production of halogenated benzotrifluorides.
Section 3: Core Reactivity and Key Synthetic Applications
The synthetic utility of 2-Bromo-5-chlorobenzotrifluoride is primarily derived from the differential reactivity of its two halogen substituents, bromine and chlorine, in conjunction with the electron-withdrawing nature of the trifluoromethyl group. This allows for selective transformations at specific positions on the aromatic ring.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 2-position is significantly more reactive than the chlorine atom at the 5-position in palladium-catalyzed cross-coupling reactions. This disparity is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making oxidative addition of a palladium(0) catalyst to the C-Br bond the kinetically favored process.[8]
3.1.1 Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[9][10][11] 2-Bromo-5-chlorobenzotrifluoride can be selectively coupled with a variety of boronic acids or their derivatives at the 2-position, leaving the chlorine atom intact for subsequent functionalization.
Caption: Suzuki-Miyaura coupling of 2-Bromo-5-chlorobenzotrifluoride.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-Bromo-5-chlorobenzotrifluoride (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).
-
Solvent Addition: Add a suitable degassed solvent system (e.g., toluene/water, dioxane/water).
-
Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
3.1.2 Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[12][13][14][15] This reaction allows for the selective introduction of primary or secondary amines at the 2-position of 2-Bromo-5-chlorobenzotrifluoride. The choice of palladium precatalyst, phosphine ligand, and base is critical for achieving high yields.[13]
Caption: Buchwald-Hartwig amination of 2-Bromo-5-chlorobenzotrifluoride.
Grignard Reagent Formation and Subsequent Reactions
The bromine atom of 2-Bromo-5-chlorobenzotrifluoride can be used to form a Grignard reagent, a potent carbon nucleophile.[16][17] This is typically achieved by reacting the starting material with magnesium metal in an anhydrous ether solvent.[16] It is crucial to use anhydrous conditions as Grignard reagents are strong bases and will react with water.[16]
Caption: Formation of the Grignard reagent.
The resulting Grignard reagent can then be reacted with a variety of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to introduce a wide range of functional groups.[16][18]
Experimental Protocol: Grignard Reaction with an Aldehyde
-
Grignard Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, add magnesium turnings. Add a solution of 2-Bromo-5-chlorobenzotrifluoride in anhydrous diethyl ether dropwise to initiate the reaction.
-
Reaction with Electrophile: Once the Grignard reagent has formed, cool the reaction mixture in an ice bath. Add a solution of the desired aldehyde in anhydrous diethyl ether dropwise via the addition funnel.
-
Quenching: After the addition is complete, stir the reaction at room temperature until completion. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting alcohol by column chromatography or recrystallization.
Section 4: Applications in Drug Discovery and Agrochemicals
2-Bromo-5-chlorobenzotrifluoride is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The trifluoromethyl group is known to improve the metabolic stability and binding affinity of drug candidates.[19]
This compound serves as a key starting material for creating more complex molecules with potential therapeutic applications, including anti-inflammatory and anti-cancer agents.[1] In the agrochemical industry, it is used in the formulation of pesticides and herbicides.[1][19] The incorporation of the trifluoromethyl moiety can enhance the efficacy of these products.[19]
Section 5: Safety and Handling
As with any chemical reagent, proper safety precautions must be taken when handling 2-Bromo-5-chlorobenzotrifluoride. It is classified as a hazardous substance and can cause skin and serious eye irritation, as well as respiratory irritation.[3]
Table 2: Hazard and Precautionary Statements
| Category | Statement | Reference |
| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [3] |
| Prevention | Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. | [3] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [3] |
| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing. | [3] |
| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [3] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [3] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [3] |
Stability and Reactivity: 2-Bromo-5-chlorobenzotrifluoride is stable under normal conditions.[3] It is incompatible with strong oxidizing agents.[3]
Conclusion
2-Bromo-5-chlorobenzotrifluoride is a strategically important and versatile building block for organic synthesis. Its unique electronic and steric properties, arising from the trifluoromethyl group and two different halogen atoms, allow for a range of selective chemical transformations. A thorough understanding of its reactivity, particularly in palladium-catalyzed cross-coupling and Grignard reactions, enables researchers and drug development professionals to efficiently construct complex molecular architectures with potential applications in medicine and agriculture. Adherence to strict safety protocols is essential when working with this compound.
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